REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][CH2:8][C:9]#[N:10])[CH:2]=1.Cl.[NH2:12][OH:13].C([O-])([O-])=O.[K+].[K+]>C(O)C.O>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][CH2:8][C:9](=[N:12][OH:13])[NH2:10])[CH:2]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
20.1 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)CCC#N
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
61 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
TEMPERATURE
|
Details
|
After 24 hours at reflux
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in a vacuum
|
Type
|
EXTRACTION
|
Details
|
the residue is extracted twice with ethanol
|
Type
|
CONCENTRATION
|
Details
|
The extracts are concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
recrystallized in hot ethanol
|
Name
|
product
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)CCC(N)=NO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.1 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |